An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol: A Valuable Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol: A Valuable Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, rigid carbocyclic scaffolds has become a cornerstone of molecular design. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] Its unique, puckered three-dimensional structure offers a means to escape the "flatland" of traditional aromatic ring systems, providing a scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune solubility.[1]
This guide focuses on a particularly intriguing derivative: 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol . This molecule combines the conformational rigidity of the cyclobutane ring with the potent electronic effects of the trifluoroethoxy group. The introduction of fluorine, and specifically the trifluoroethoxy moiety, is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter the acidity of neighboring functional groups, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.
This document serves as a comprehensive technical resource for researchers and drug development professionals, providing essential information on the chemical identity, synthesis, properties, and applications of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol.
Chemical Identity and CAS Number
A critical aspect of working with any chemical compound is its unambiguous identification. For 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol, two primary CAS numbers are frequently encountered, which correspond to different stereochemical representations of the molecule.
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CAS Number 2059911-57-6: This number is assigned to rac-(1r,3r)-3-(2,2,2-trifluoroethoxy)cyclobutan-1-ol .[3] The "(1r,3r)" designation indicates a racemic mixture of the cis-diastereomer, where the hydroxyl and trifluoroethoxy groups are on the same face of the cyclobutane ring.
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CAS Number 1540228-43-0: This CAS number refers to 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol without specifying the stereochemistry.[4] It may represent a mixture of cis and trans isomers or a specific isomer that is not fully defined in the database.
For the purposes of this guide, while acknowledging the stereochemical distinction, the general principles of synthesis and application are largely applicable to both. Researchers should, however, procure the specific stereoisomer or mixture that is relevant to their structure-activity relationship (SAR) studies.
Synthesis and Strategic Considerations
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol can be approached through several strategic pathways, primarily involving the formation of the cyclobutane ring followed by the introduction of the trifluoroethoxy group, or vice versa. A plausible and efficient synthetic route would involve the etherification of a suitable cyclobutanol precursor.
A common and effective method for forming the trifluoroethyl ether is a variation of the Williamson ether synthesis. This involves the reaction of an alcohol with a trifluoroethylating agent, often in the presence of a base.
Below is a proposed synthetic workflow, followed by a detailed experimental protocol.
Caption: Proposed synthetic workflow for 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol.
Experimental Protocol: Proposed Synthesis
This protocol is a plausible method based on established organic chemistry principles, including the synthesis of the cyclobutanone precursor and subsequent functionalization.
Part 1: Synthesis of Cyclobutanone from Methylenecyclopropane [5]
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Epoxidation of Methylenecyclopropane: In a three-necked flask equipped with a stirrer and a thermometer, dissolve methylenecyclopropane in a suitable solvent such as dichloromethane. Cool the solution to 0 °C. Add a solution of a peroxy acid (e.g., m-chloroperoxybenzoic acid) in the same solvent dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-3 hours.
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Rearrangement to Cyclobutanone: To the reaction mixture, add a catalytic amount of a Lewis acid (e.g., lithium iodide). Allow the mixture to warm to room temperature and stir for 1-2 hours. The rearrangement of the oxaspiropentane intermediate to cyclobutanone is typically exothermic and should be monitored.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude cyclobutanone can be purified by distillation.
Part 2: Reduction of Cyclobutanone to Cyclobutane-1,3-diol
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Reduction: In a round-bottom flask, dissolve the purified cyclobutanone in a suitable solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise.
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Stirring and Quenching: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC. Carefully quench the reaction by the dropwise addition of dilute hydrochloric acid until the effervescence ceases.
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Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the resulting cyclobutane-1,3-diol can be purified by column chromatography.
Part 3: Williamson Ether Synthesis to 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol
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Formation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
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Etherification: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of a suitably protected cyclobutane-1,3-diol (e.g., with a silyl protecting group on one hydroxyl) or directly add cyclobutane-1,3-diol, while carefully controlling the stoichiometry to favor mono-etherification. Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with dichloromethane or ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol.
Physicochemical Properties: The Impact of the Trifluoroethoxy Group
| Property | Expected Value/Range | Rationale and Comparison |
| Molecular Weight | 170.13 g/mol | Calculated value. |
| Boiling Point | Estimated: 180-200 °C | Higher than cyclobutanol due to increased molecular weight and polarity. The boiling point of 2,2,2-trifluoroethanol is 74 °C.[6] |
| Solubility | Moderately soluble in water, soluble in common organic solvents. | The hydroxyl group contributes to water solubility, while the trifluoroethoxy and cyclobutane moieties increase lipophilicity. |
| pKa | Estimated: 14-15 | The electron-withdrawing trifluoromethyl group will make the hydroxyl group more acidic than that of a typical alcohol (pKa ~16-18). |
| LogP | Estimated: 1.0 - 1.5 | The trifluoroethoxy group significantly increases lipophilicity compared to a simple ethoxy group. |
Applications in Drug Discovery and Development
The primary application of 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol lies in its use as a building block in medicinal chemistry. The strategic incorporation of this moiety into drug candidates can offer several advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of the drug molecule.
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Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.[1]
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Modulation of Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
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Bioisosteric Replacement: The trifluoroethoxymethylcyclobutane moiety can serve as a bioisostere for other chemical groups, such as a tert-butyl or an aromatic ring.[7] This allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics.
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Improved Binding Affinity: The unique steric and electronic properties of the trifluoroethoxy group can lead to more favorable interactions with the active site of a target protein.
Caption: Key property contributions of the title compound in drug design.
Commercial Availability
For researchers looking to acquire this compound for their studies, several chemical suppliers offer 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol.
Known Supplier:
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BLDpharm: Offers 3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol under the CAS number 1540228-43-0.[4]
Researchers are advised to contact suppliers directly to inquire about the availability of specific stereoisomers and to obtain certificates of analysis to confirm purity and identity.
Conclusion
3-(2,2,2-Trifluoroethoxy)cyclobutan-1-ol represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally restricted cyclobutane core and a metabolically robust, lipophilic trifluoroethoxy group provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of such fluorinated scaffolds is poised to play an increasingly important role in the development of the next generation of medicines.
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Wessjohann, L. A.; et al. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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Demchuk, O. P.; et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal2023 , 29 (34), e202300469. [Link]
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van der Pijl, F.; et al. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry2024 , 27 (3), e202301309. [Link]
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NIST WebBook. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,2,2-Trifluoroacetyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2,2,2-trifluoroacetate. [Link]
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